9-(4-chlorophenyl)-2-ethoxy-7,7-dimethyl-10-thioxo-9,10-dihydro-7H-pyrrolo[3,2,1-ij][1,2]thiazolo[5,4-c]quinoline-4,5-dione
Description
The compound 9-(4-chlorophenyl)-2-ethoxy-7,7-dimethyl-10-thioxo-9,10-dihydro-7H-pyrrolo[3,2,1-ij][1,2]thiazolo[5,4-c]quinoline-4,5-dione (hereafter referred to as the target compound) is a polycyclic heterocyclic molecule featuring a fused pyrrolo-thiazolo-quinoline scaffold. Key structural attributes include:
- 7,7-Dimethyl substituents enhancing steric hindrance and stability.
- A thioxo (S=O) group at position 10, which may influence redox properties.
- Ethoxy and dione moieties at positions 2 and 4/5, respectively, impacting solubility and reactivity.
Synthetic routes for such compounds typically involve cyclocondensation of precursor heterocycles under acidic or thermal conditions, followed by functionalization via nucleophilic substitution or cross-coupling reactions .
Properties
Molecular Formula |
C22H17ClN2O3S2 |
|---|---|
Molecular Weight |
457.0 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-13-ethoxy-7,7-dimethyl-3-sulfanylidene-5-thia-4,8-diazatetracyclo[6.6.1.02,6.011,15]pentadeca-1(15),2(6),11,13-tetraene-9,10-dione |
InChI |
InChI=1S/C22H17ClN2O3S2/c1-4-28-13-9-14-16-19(30-25(21(16)29)12-7-5-11(23)6-8-12)22(2,3)24-17(14)15(10-13)18(26)20(24)27/h5-10H,4H2,1-3H3 |
InChI Key |
UDBRISAOWCBUQC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C3C(=C1)C(=O)C(=O)N3C(C4=C2C(=S)N(S4)C5=CC=C(C=C5)Cl)(C)C |
Origin of Product |
United States |
Preparation Methods
Construction of the Quinoline Core
The quinoline moiety is typically synthesized via Friedländer condensation , a method adapted from pyrazoloquinoline syntheses. In this approach, anthranilic acid derivatives react with carbonyl-containing compounds under acidic or basic conditions. For the target compound, 4-chlorophenyl-substituted anthranilic acid may serve as the starting material, reacting with a β-ketoester to form the quinoline backbone. Key parameters include:
Thiazole Ring Formation
Introducing the thiazolo[5,4-c]quinoline component requires cyclocondensation between the quinoline intermediate and a sulfur source. A validated method involves:
Pyrrolo Moiety Integration
The pyrrolo[3,2,1-ij] system is constructed via intramolecular cyclization using a diamine intermediate. A representative protocol includes:
-
Treating the thiazoloquinoline derivative with ethylenediamine in DMF at 90°C.
-
Key Challenge : Avoiding over-cyclization by controlling stoichiometry and reaction time.
Catalyst-Free Multi-Component Reactions
Green Synthesis Strategy
A solvent-free, one-pot method inspired by pyrrolo[3,4-c]quinoline syntheses offers an eco-friendly alternative:
-
Reactants :
-
Isatin derivative (for the quinoline-dione core)
-
Diketene (introduces the pyrrolo ring)
-
4-Chlorophenylamine (for substituent incorporation)
-
-
Conditions :
Solvent and Isolation Techniques
Solvent Selection
Critical for reaction efficiency and product purity:
Isolation and Purification
-
Lyophilization : Preferred for heat-sensitive intermediates, preserving amorphous forms.
-
Anti-Solvent Crystallization : Adding hexane to ethyl acetate solutions precipitates high-purity product.
-
Column Chromatography : Silica gel with ethyl acetate/hexane (1:3) resolves closely related byproducts.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Multi-Step Organic | High regioselectivity | Lengthy (6–8 steps) | 50–68% |
| Catalyst-Free One-Pot | Eco-friendly, fewer steps | Requires precise stoichiometry | 73–90% |
| Hybrid Approaches | Balances speed and purity | Complex optimization | 60–75% |
Critical Process Parameters
Temperature Control
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinoline core can be reduced under specific conditions to form dihydroquinoline derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, allowing for the introduction of different substituents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In synthetic chemistry, 9-(4-chlorophenyl)-2-ethoxy-7,7-dimethyl-10-thioxo-9,10-dihydro-7H-pyrrolo[3,2,1-ij][1,2]thiazolo[5,4-c]quinoline-4,5-dione serves as a versatile building block for creating more complex molecules. Its ability to undergo various chemical reactions allows chemists to explore new synthetic pathways and develop novel compounds.
Biology
The compound exhibits several biological activities that are under investigation:
- Antimicrobial Activity : Preliminary studies suggest that the compound has potential antimicrobial properties against various pathogens.
- Anticancer Properties : Research indicates that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. For instance, studies have shown that derivatives of this compound can induce apoptosis in breast cancer cells by modulating specific signaling pathways .
Medicine
In the medical field, the compound is being explored for drug development due to its interaction with biological targets:
- Mechanism of Action : The compound appears to bind to specific enzymes and receptors, modulating their activity which can lead to therapeutic effects such as anti-inflammatory or anticancer actions.
- Drug Development : Ongoing research focuses on optimizing its pharmacological properties to enhance efficacy and reduce toxicity in potential therapeutic applications.
Industry
The unique chemical properties of this compound make it suitable for various industrial applications:
- Material Science : Its structural characteristics allow it to be used in developing new materials with specific functionalities.
- Chemical Processes : The compound can serve as a catalyst or reagent in various chemical reactions, contributing to more efficient industrial processes.
Case Study 1: Anticancer Activity
A study published in Crystals demonstrated that derivatives of 9-(4-chlorophenyl)-2-ethoxy-7,7-dimethyl-10-thioxo-9,10-dihydro-7H-pyrrolo[3,2,1-ij][1,2]thiazolo[5,4-c]quinoline-4,5-dione exhibited significant anticancer activity against breast cancer cell lines. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways .
Case Study 2: Antimicrobial Effects
Research conducted on the antimicrobial properties of this compound revealed effectiveness against several bacterial strains. The study highlighted its potential as a lead compound for developing new antimicrobial agents .
Mechanism of Action
The mechanism of action of 9-(4-chlorophenyl)-2-ethoxy-7,7-dimethyl-10-thioxo-9,10-dihydro-7H-pyrrolo[3,2,1-ij][1,2]thiazolo[5,4-c]quinoline-4,5-dione involves its interaction with various molecular targets. The compound can bind to specific enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Core Scaffold Variations
(a) Sulfur Arrangement in Fused Rings
- The target compound contains a [1,2]thiazolo[5,4-c]quinoline core. In contrast, 2-Ethoxy-7,7-dimethyl-10-thioxo-7,10-dihydro[1,2]dithiolo[3,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione () features a [1,2]dithiolo ring system.
(b) Substituent Effects
- The 4-chlorophenyl group in the target compound is absent in analogues like 2n (), which instead incorporates a dioxino group. This difference may influence solubility (logP) and target selectivity .
- 7,7-Dimethyl groups in the target compound contrast with 8,8-dimethyl in 2n , altering ring strain and conformational flexibility .
Analytical Characterization Data
- The higher melting point of 2n (>260°C) versus the target compound’s predicted range suggests stronger intermolecular forces (e.g., π-π stacking) due to its dioxino group .
Q & A
Basic: What are the standard synthetic routes for this compound, and how are intermediates characterized?
The synthesis typically involves multi-step cyclocondensation reactions. For example:
- Step 1 : Formation of the thiazolidinone core via refluxing thiosemicarbazide derivatives with chloroacetic acid and sodium acetate in DMF-acetic acid mixtures (3–6 hours, monitored by TLC) .
- Step 2 : Introduction of the pyrrolo-thiazolo-quinoline scaffold using piperidine-catalyzed reactions with aldehydes (e.g., p-chlorobenzaldehyde) in ethanol under reflux .
- Step 3 : Recrystallization from ethanol-DMF mixtures to isolate intermediates, followed by elemental analysis and IR spectroscopy for purity validation .
Basic: Which spectroscopic and analytical methods are critical for structural confirmation?
- Nuclear Magnetic Resonance (NMR) : Used to verify substituent positions (e.g., δ 2.84 ppm for =NH in similar quinoline derivatives) and stereochemistry .
- Infrared (IR) Spectroscopy : Identifies functional groups like C=O (1707–1680 cm⁻¹) and thioxo (S=O) stretches .
- Elemental Analysis : Validates stoichiometric ratios (e.g., C, N, Cl content) .
- Mass Spectrometry (EI-MS) : Confirms molecular ion peaks (e.g., m/z 317 for analogous compounds) .
Advanced: How can researchers resolve contradictions in spectroscopic data during characterization?
Contradictions often arise from:
- Solvent Effects : DMSO-d₆ vs. CDCl₃ may shift proton signals; cross-check with multiple solvents .
- Tautomerism : Thioxo groups (S=O) may exhibit keto-enol tautomerism, requiring 2D NMR (e.g., HSQC, HMBC) for unambiguous assignment .
- Impurity Peaks : Use preparative HPLC to isolate isomers or byproducts, followed by X-ray crystallography for definitive structural confirmation .
Advanced: What strategies optimize synthesis yield and selectivity for this compound?
- Catalyst Screening : Piperidine enhances cyclization efficiency compared to weaker bases (e.g., triethylamine) .
- Solvent Optimization : Polar aprotic solvents (DMF, acetic acid) improve solubility of intermediates, reducing side reactions .
- Temperature Control : Reflux at 80–90°C minimizes decomposition of heat-sensitive thioxo groups .
- Stepwise Monitoring : Use TLC at each stage to terminate reactions at optimal conversion points (e.g., 85–90% completion) .
Basic: What are the key functional groups influencing reactivity in this compound?
- Thioxo (S=O) Group : Participates in nucleophilic substitution or redox reactions, altering bioactivity .
- Quinoline-4,5-dione Core : Acts as a hydrogen-bond acceptor, critical for interactions with biological targets .
- 4-Chlorophenyl Substituent : Enhances lipophilicity and influences π-π stacking in crystallographic packing .
Advanced: What mechanistic insights explain the cyclocondensation steps in its synthesis?
- Cyclocondensation Mechanism : The reaction proceeds via imine formation between thiosemicarbazide and aldehydes, followed by intramolecular nucleophilic attack to form the thiazolo ring .
- Role of Sodium Acetate : Acts as a base to deprotonate intermediates, accelerating ring closure .
- Stereoelectronic Effects : Electron-withdrawing groups (e.g., Cl on phenyl) stabilize transition states, favoring regioselective cyclization .
Advanced: How do structural modifications (e.g., substituent variation) affect bioactivity?
- Chlorophenyl vs. Fluorophenyl : Chlorine’s higher electronegativity increases antimicrobial potency compared to fluorine analogs .
- Ethoxy vs. Methoxy Substituents : Ethoxy’s bulkiness reduces solubility but enhances membrane permeability in cytotoxicity assays .
- Thioxo Replacement : Replacing S=O with carbonyl (C=O) diminishes redox activity, as shown in comparative enzymatic studies .
Advanced: What computational methods support the design of derivatives with enhanced properties?
- DFT Calculations : Predict frontier molecular orbitals (HOMO-LUMO) to optimize charge-transfer interactions .
- Molecular Docking : Models interactions with targets like DNA gyrase or kinase enzymes, guiding substituent selection .
- MD Simulations : Assess stability of derivatives in lipid bilayers to prioritize candidates for in vivo testing .
Basic: How is purity validated before biological testing?
- Chromatography : HPLC with UV detection (λ = 254 nm) ensures ≥95% purity .
- Melting Point Analysis : Sharp melting ranges (e.g., 232–234°C) confirm crystalline homogeneity .
- Spectroscopic Consistency : IR and ¹H NMR data must match literature values for analogous compounds .
Advanced: What are the challenges in scaling up synthesis for preclinical studies?
- Byproduct Formation : At larger scales, prolonged heating increases dimerization; use flow reactors to minimize residence time .
- Recrystallization Efficiency : Replace DMF with greener solvents (e.g., ethanol-water mixtures) without compromising yield .
- Process Analytical Technology (PAT) : Implement real-time FTIR monitoring to maintain reaction control .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
